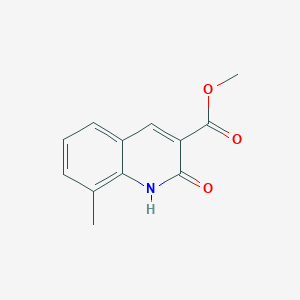
Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Synthetic Approaches: Recent advancements have introduced more efficient methods, such as the use of metal-catalyzed reactions and green chemistry principles to reduce environmental impact.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Nucleophiles like halides for substitution reactions.
Major Products Formed:
Oxidation products include quinone derivatives.
Reduction products include hydroquinoline derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the derivative and its application. For example, in medicinal chemistry, it may inhibit enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
4-Hydroxy-2-quinolones
Uniqueness: Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound in ongoing research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-6-9(12(15)16-2)11(14)13-10(7)8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
QKNZSHCZMBMRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















